2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidoquinoline core, which is known for its biological activity and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One common approach is:
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Formation of the Pyrimidoquinoline Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as a quinoline derivative and a pyrimidine derivative. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization.
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Introduction of Substituents: : The isopropyl, methoxybenzyl, and methyl groups are introduced through various substitution reactions. For instance, the isopropyl group can be added via Friedel-Crafts alkylation, while the methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a methoxybenzyl halide.
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Final Cyclization and Purification: : The final step involves the cyclization of the intermediate compounds to form the desired pyrimidoquinoline structure. This step may require specific conditions such as refluxing in an appropriate solvent and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to the biological activity associated with pyrimidoquinoline derivatives.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline Derivatives: Other derivatives of pyrimidoquinoline with different substituents can be compared to highlight the unique properties of 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione.
Quinoline Derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline core, can be compared to understand the additional effects of the pyrimidine ring and other substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the pyrimidoquinoline core, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14(2)21-24-22-19(20(27)17-7-5-6-8-18(17)25(22)3)23(28)26(21)13-15-9-11-16(29-4)12-10-15/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATZLBIQEIIJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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